molecular formula C13H17NO3S B183328 Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 5919-29-9

Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B183328
CAS No.: 5919-29-9
M. Wt: 267.35 g/mol
InChI Key: MYGDFSFTVVUJHF-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative characterized by an acetylamino (-NHCOCH₃) group at position 2 and an ethyl ester (-COOCH₂CH₃) at position 3 of the benzothiophene core. This compound belongs to a class of sulfur-containing heterocycles with significant applications in pharmaceuticals and materials science. Its synthesis typically involves the acylation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with acetyl chloride or acetic anhydride under reflux conditions, followed by recrystallization .

Structurally, the compound features a planar benzothiophene ring fused to a cyclohexene ring in a half-chair conformation. Intramolecular N–H⋯O hydrogen bonding stabilizes the S(6) ring motif, a common feature in this class . X-ray crystallography reveals a dihedral angle of 8.13° between the benzothiophene and acetylated aromatic systems, influencing molecular packing . The disordered methylene groups in the cyclohexene ring (occupancy ratio 0.641:0.359) further highlight its conformational flexibility .

Properties

IUPAC Name

ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO3S/c1-3-17-13(16)11-9-6-4-5-7-10(9)18-12(11)14-8(2)15/h3-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGDFSFTVVUJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207930
Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-, ethyl ester
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Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5919-29-9
Record name 2-Acetylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid ethyl ester
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Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-, ethyl ester
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Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-, ethyl ester
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the amino group of the starting material reacts with acetyl chloride or acetic anhydride. Key steps include:

  • Dissolution of Starting Material : Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate is dissolved in a solvent such as chloroform or acetic acid.

  • Acetylation : Acetyl chloride or acetic anhydride is added, and the mixture is refluxed. For example, Mukhtar et al. (2012) refluxed the reaction in chloroform for 8 hours, achieving an 85% yield. In contrast, a modified protocol using acetic acid and acetic anhydride at 85°C for 24 hours resulted in a quantitative yield.

  • Workup and Purification : The product is isolated by solvent removal, followed by recrystallization from ethanol or precipitation via water addition.

Table 1: Comparative Reaction Conditions for Acetylation

ParameterChloroform MethodAcetic Acid Method
Solvent ChloroformAcetic acid
Acetylating Agent Acetyl chloride (1 eq)Acetic anhydride (1.8 eq)
Temperature Reflux (~61°C)85°C
Time 8 hours24 hours
Yield 85%Quantitative (~100%)
Purification Ethanol recrystallizationWater precipitation

Structural and Crystallographic Insights

The product’s crystalline structure reveals intramolecular N–H⋯O hydrogen bonding, forming an S(6) ring, and intermolecular C–H⋯O interactions that stabilize the crystal lattice. These interactions are critical for ensuring product stability during storage and subsequent reactions.

Alternative Synthetic Pathways and Modifications

While the acetylation route dominates literature reports, alternative methods have been explored to optimize efficiency or adapt to substrate availability.

Phenoxyacetamide Derivatives

Optimization Strategies and Critical Parameters

Solvent Selection

  • Chloroform : Facilitates reflux at lower temperatures (61°C) but requires careful handling due to toxicity.

  • Acetic Acid : Acts as both solvent and catalyst, enabling higher reaction temperatures (85°C) and improved yields.

Stoichiometry and Reagent Choice

  • Acetyl Chloride vs. Acetic Anhydride : Acetic anhydride’s dual role as solvent and acetylating agent reduces side reactions, whereas acetyl chloride demands precise stoichiometry to avoid over-acetylation.

Purification Techniques

  • Recrystallization : Ethanol recrystallization yields high-purity crystals suitable for X-ray diffraction studies.

  • Precipitation : Water-induced precipitation offers a faster workup but may retain trace solvents.

Challenges and Limitations

Byproduct Formation

Prolonged reaction times or excess acetylating agents can lead to diacetylation or ester hydrolysis. For instance, Mukhtar et al. (2012) noted the need for strict stoichiometric control to prevent N,O-diacetylation.

Scalability Issues

While laboratory-scale syntheses report high yields, scaling up the acetic acid method requires addressing solvent volume constraints and energy-intensive heating .

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes cyclization to form fused heterocyclic systems, enhancing its utility in medicinal chemistry.

Key Examples:

Reagents/Conditions Products Mechanistic Pathway Citations
Hydrazine hydrate (ethanol, reflux)Thieno[3,2-e] triazolo[1,5-a]pyrimidine derivativesIntramolecular cyclization via amine attack
Sodium azide (DMF, 100°C)Thieno[3,2-d]pyrimidine-2,4-dione derivatives[3+2] Cycloaddition with azide
Thiourea (ethanol, reflux)Thieno[2,3-d]pyrimidin-4(3H)-one scaffoldsNucleophilic substitution followed by cyclization

Notable Findings :

  • Cyclization with hydrazine hydrate produces triazolo-pyrimidines with potential anticancer activity .
  • Sodium azide-mediated reactions yield pyrimidinediones, which are key intermediates for kinase inhibitors.

Nucleophilic Substitution Reactions

The ester and acetylamino groups facilitate substitution at multiple positions.

Amine/Alcohol Substitution

Reagent Conditions Product Yield Citations
CyclohexylamineDCM, RT, 12hN-Cyclohexyl-2-(acetylamino)-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide78%
Benzyl alcoholToluene, piperidine, refluxBenzyl ester derivative65%

Halogenation

Reagent Conditions Product Applications
Bromine (CHCl₃)RT, 2h5-Bromo derivativePrecursor for Suzuki coupling
Chloroacetyl chlorideDCM, Et₃N, 0°CChloroacetamide intermediateUsed in alkylation reactions

Acylation and Alkylation

The acetylamino group participates in further acylation/alkylation to modulate bioactivity.

Acylation

Reagent Conditions Product Biological Activity
Benzoyl chlorideChloroform, refluxN-Benzoyl derivativeEnhanced anti-inflammatory activity
Acetic anhydrideRT, 24hN-Acetylated productImproved metabolic stability

Alkylation

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated derivative82%
Ethyl bromoacetateEt₃N, THF, refluxEthyl glycinate conjugate70%

Oxidation and Reduction

Functional group interconversions expand synthetic utility.

Oxidation

  • Reagent : KMnO₄ (acidic medium)
  • Product : Carboxylic acid derivative (via ester hydrolysis)
  • Application : Precursor for metal-organic frameworks.

Reduction

  • Reagent : LiAlH₄ (THF, 0°C)
  • Product : Alcohol derivative (reduction of ester to -CH₂OH)
  • Yield : 68% .

Biological Activity and Mechanistic Insights

The compound’s derivatives exhibit notable bioactivity:

  • Anticancer : Triazolo-pyrimidines induce apoptosis in breast cancer cells (IC₅₀ = 3.2–8.7 µM) .
  • Anti-inflammatory : N-Benzoyl derivatives inhibit COX-2 (IC₅₀ = 12.4 µM) .
  • Analgesic : Thienopyrimidines show 75% pain reduction in rodent models .

Mechanism : Interactions involve binding to enzyme active sites (e.g., COX-2, EGFR kinase) via hydrogen bonding and π-π stacking .

Comparison with Structural Analogues

Compound Key Differences Reactivity/Bioactivity
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateLacks acetylamino groupLower metabolic stability; reduced kinase inhibition
Ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylatePropionyl vs. acetyl groupSimilar reactivity but altered pharmacokinetics
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateBenzamido substituentEnhanced COX-2 selectivity

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiophene compounds exhibit antimicrobial properties. Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been evaluated for its potential to inhibit bacterial growth. In a study involving various substituted phenyl derivatives of this compound, significant zones of inhibition were observed against several bacterial strains, indicating its potential as an antibacterial agent .

Anti-inflammatory Properties

Thiophene derivatives are known for their analgesic and anti-inflammatory effects. The structure of this compound suggests that it may interact with biological pathways involved in inflammation. Preliminary studies have shown that compounds in this class can reduce inflammation markers in vitro .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing more complex molecules through various chemical reactions such as cyanoacetylation and Knoevenagel condensation. These reactions yield new derivatives that can be screened for enhanced biological activity or novel therapeutic effects .

Organic Electronics

This compound is being investigated for its potential use in organic electronic devices due to its favorable electronic properties. The compound's ability to form stable thin films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Studies

StudyFocusFindings
Madhavi & Ramanamma (2016)Antimicrobial ActivityDemonstrated significant antibacterial activity against multiple strains; effective zones of inhibition measured .
Harrison et al. (2006)Structural AnalysisProvided insights into the molecular structure and potential biological interactions; suggested analgesic properties based on structural features .
ResearchGate StudySynthesis TechniquesOutlined methods for synthesizing new derivatives; highlighted the versatility of this compound as a building block in medicinal chemistry .

Mechanism of Action

The mechanism of action of ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in the substituents at position 2 (amide/amine groups) and modifications to the ester group. Key examples include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Dihedral Angle (°) Hydrogen Bonding Motif Biological Activity/Application
Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Acetylamino (-NHCOCH₃) C₁₃H₁₇NO₃S 279.34 8.13 (A/B) S(6) Intermediate for pharmaceuticals
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido (-NHCOC₆H₅) C₁₈H₁₉NO₃S 341.41 8.13 (A/B) S(6) Derivatization agent
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido (-NHCOC₅H₄N) C₁₇H₁₈N₂O₃S 342.40 7.1 (A/C), 9.47 (B/C) S(6), R₂²(16) Potential antimicrobial activity
Ethyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methylamino (-NHCH₃) C₁₂H₁₇NO₂S 239.33 N/A N/A Unreported
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-Cyanoacetamido (-NHCOCH₂CN) C₁₄H₁₆N₂O₃S 304.35 N/A N/A Antioxidant (IC₅₀: 12–45 μM)

Key Observations:

  • Substituent Effects on Hydrogen Bonding: All amide derivatives (acetylamino, benzamido, pyridine-carboxamido) form intramolecular S(6) motifs via N–H⋯O bonds, stabilizing planar conformations . The pyridine derivative additionally forms intermolecular R₂²(16) motifs through C–H⋯O interactions, enhancing crystal cohesion .
  • Dihedral Angles and Steric Effects: Bulkier substituents (e.g., benzamido, pyridine-carboxamido) increase dihedral angles between the benzothiophene core and substituent rings, altering π-π stacking and solubility .
  • Biological Activity: Cyanoacetamido derivatives exhibit notable antioxidant activity due to the electron-withdrawing cyano group, which enhances radical scavenging .

Crystallographic and Conformational Analysis

  • Disorder in Cyclohexene Rings: The parent compound and its analogs (e.g., benzamido derivative) exhibit positional disorder in cyclohexene methylene groups, with occupancy ratios refined to ~0.64:0.36 . This disorder is attributed to steric flexibility in the tetrahydro ring.
  • Software for Refinement: Structures were solved using SHELXL-97 and visualized via ORTEP-3, emphasizing the role of crystallographic software in elucidating disorder and hydrogen bonding .

Biological Activity

Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by relevant data and case studies.

  • Molecular Formula : C13H17NO3S
  • Molecular Weight : 267.34 g/mol
  • CAS Number : [not specified in the search results]

1. Anti-inflammatory Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory properties. A study reported that compounds derived from this class demonstrated efficacy in reducing inflammation in vivo through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses.

  • Case Study : In a carrageenan-induced paw edema model in rats, compounds similar to this compound showed maximum inhibitory activity comparable to ibuprofen, a standard anti-inflammatory drug .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These findings indicate a potential for development into an antimicrobial agent .

3. Anticancer Potential

There is emerging evidence suggesting that thiophene derivatives can inhibit cancer cell proliferation. This compound has been studied for its effects on specific cancer cell lines.

  • Case Study : In vitro studies demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) and induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be around 25 µM .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : The compound appears to interfere with cell signaling pathways that regulate cell proliferation and apoptosis.

Q & A

Q. What is the synthetic route for Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The compound is synthesized by reacting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with acetyl chloride in chloroform under reflux for 9 hours. The product is purified via recrystallization from ethanol, yielding colorless prisms. This method is adaptable for derivatives by substituting acyl chlorides (e.g., benzoyl or pyridine-4-carboxyl chloride) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is performed using Bruker Kappa APEXII CCD diffractometers. Data refinement employs SHELXL-97, with disorder in cyclohexene methylene groups resolved using the EADP instruction (equal anisotropic displacement parameters). Intramolecular N–H⋯O hydrogen bonds form an S(6) ring motif, critical for stabilizing the molecular conformation .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

Post-synthesis validation relies on SC-XRD for absolute conformation analysis. Additional techniques include:

  • NMR : To confirm substituent positions and purity.
  • HPLC : For purity assessment (≥98% as per commercial standards) .

Advanced Research Questions

Q. How are crystallographic disorder and refinement challenges addressed?

In the cyclohexene ring, disordered methylene groups (occupancy ratios ~0.64:0.36) are modeled using split positions with constrained displacement parameters. SHELXL’s EADP command ensures anisotropic refinement of disordered atoms. This approach minimizes residual electron density artifacts and improves R-factor convergence (e.g., R1 = 0.045 in high-resolution studies) .

Q. What hydrogen bonding patterns govern crystal packing?

Intramolecular N–H⋯O bonds create S(6) motifs, while intermolecular C–H⋯O interactions form R₂²(16) ring motifs, linking molecules into dimers. Graph set analysis (Bernstein et al., 1995) classifies these interactions, revealing how supramolecular assembly influences crystallographic symmetry and stability .

Q. How can derivatives of this compound be designed for bioactivity studies?

  • Heterocyclic Systems : React the isothiocyanate intermediate (from thiophosgene treatment) with nucleophiles (e.g., hydrazines) to form benzothieno[2,3-d]pyrimidines, which exhibit hypnotic activity .
  • Computational Screening : Derivatives are evaluated using quantum chemical calculations (DFT), molecular dynamics (MD), and cluster analysis to predict anticorrosive or pharmacological properties .

Q. What computational tools predict the reactivity of thiophene-based derivatives?

  • Quantum Chemical Calculations : HOMO-LUMO energy gaps and Fukui indices assess electron-donating capacity.
  • Molecular Dynamics : Simulate adsorption on metal surfaces (e.g., iron) to study anticorrosive mechanisms.
  • Software : Gaussian09 for DFT, Materials Studio for MD simulations .

Methodological Notes

  • Crystallography : Use SHELXTL (Bruker) or WinGX for data integration and refinement .
  • Hydrogen Bond Analysis : ORTEP-3 or Mercury (CCDC) for visualization and graph set classification .
  • Synthetic Optimization : Monitor reaction progress via TLC and adjust reflux duration based on acyl chloride reactivity .

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